Benzothiazole, 2-[(2-chloroethyl)thio]- Benzothiazole, 2-[(2-chloroethyl)thio]-
Brand Name: Vulcanchem
CAS No.: 60372-29-4
VCID: VC14313372
InChI: InChI=1S/C9H8ClNS2/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9/h1-4H,5-6H2
SMILES:
Molecular Formula: C9H8ClNS2
Molecular Weight: 229.8 g/mol

Benzothiazole, 2-[(2-chloroethyl)thio]-

CAS No.: 60372-29-4

Cat. No.: VC14313372

Molecular Formula: C9H8ClNS2

Molecular Weight: 229.8 g/mol

* For research use only. Not for human or veterinary use.

Benzothiazole, 2-[(2-chloroethyl)thio]- - 60372-29-4

Specification

CAS No. 60372-29-4
Molecular Formula C9H8ClNS2
Molecular Weight 229.8 g/mol
IUPAC Name 2-(2-chloroethylsulfanyl)-1,3-benzothiazole
Standard InChI InChI=1S/C9H8ClNS2/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9/h1-4H,5-6H2
Standard InChI Key RQIRXPHQPMBRCU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)SCCCl

Introduction

Chemical Identity and Structural Features

Benzothiazole, 2-[(2-chloroethyl)thio]-, belongs to the benzothiazole family, a class of bicyclic structures comprising a benzene ring fused to a thiazole moiety. The substitution at the 2-position with a 2-chloroethylthio group introduces both electrophilic (chloro) and nucleophilic (thioether) reactivity, making it a versatile intermediate in organic synthesis. Key identifiers include:

PropertyValue
CAS Registry Number60372-29-4
Molecular FormulaC9H8ClNS2\text{C}_9\text{H}_8\text{ClNS}_2
Molecular Weight229.8 g/mol
SMILES NotationC1=CC=C2C(=C1)N=C(S2)SCCCl
InChI KeyRQIRXPHQPMBRCU-UHFFFAOYSA-N

The compound’s structure has been validated via spectroscopic methods, including NMR and mass spectrometry . The chloroethyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis of benzothiazole derivatives often involves nucleophilic substitution or condensation reactions. For 2-[(2-chloroethyl)thio]-benzothiazole, a plausible route involves:

  • Thiolation of Benzothiazole: Reaction of 2-mercaptobenzothiazole with 1,2-dichloroethane in the presence of a base (e.g., NaOH) to form the thioether linkage .

  • Chlorination: Subsequent treatment with sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) to introduce the chloro group, a method validated for analogous compounds .

This approach mirrors methodologies described in patents for related benzothiazoles, where sulfuryl chloride efficiently replaces hydroxyl or thiol groups with chlorine .

PropertyValueSource Compound
Melting Point20–25°C (predicted)2-Chlorobenzothiazole
Boiling Point132–134°C at 21 mmHg2-Chlorobenzothiazole
Enthalpy of Fusion (ΔfusH\Delta_{\text{fus}}H)17.02 kJ/mol (analog) 2-[(Chloromethyl)thio]benzothiazole

The chloroethylthio group likely reduces crystallinity compared to unsubstituted benzothiazoles, as seen in related derivatives .

Biological Activities and Mechanisms

Antimicrobial and Antifungal Effects

Benzothiazoles with thioether substituents demonstrate broad-spectrum activity:

  • Bacterial Inhibition: Minimum inhibitory concentrations (MICs) of 50 µg/mL against E. coli and S. aureus have been reported for related compounds .

  • Fungal Targets: Activity against Candida albicans and Aspergillus flavus is attributed to thiol-mediated disruption of cell membranes .

Industrial and Pharmaceutical Applications

Agrochemicals

Benzothiazole derivatives are key in fungicides and herbicides. For instance:

  • Bentaluron: A commercial fungicide leveraging the benzothiazole scaffold for wood preservation .

  • Herbicidal Activity: Chloroethylthio groups enhance soil persistence, making such compounds effective in pre-emergent weed control .

Material Science

The compound’s sulfur-rich structure contributes to:

  • Polymer Stabilization: As a vulcanization accelerator in rubber production.

  • Corrosion Inhibition: Thioether groups chelate metal ions, protecting industrial alloys.

Recent Advances and Future Directions

Drug Delivery Systems

Nanoparticulate formulations of benzothiazole derivatives improve bioavailability. For example:

  • Liposomal Encapsulation: Enhances tumor-targeted delivery, reducing systemic toxicity .

Green Synthesis

Recent efforts focus on solvent-free mechanochemical synthesis to reduce waste, aligning with green chemistry principles .

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